

1H-indole-2-carboxylic acid 1H NMR spectrum

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Compound of Interest

Compound Name: 1H-indole-2-carboxylic acid

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An In-Depth Technical Guide to the 1H NMR Spectrum of 1H-Indole-2-Carboxylic Acid

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **1H-indole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in the field of drug development. It encompasses a comprehensive data summary, a detailed experimental protocol for spectral acquisition, and a logical workflow diagram for the NMR process.

1H NMR Spectral Data

The 1H NMR spectrum of **1H-indole-2-carboxylic acid** exhibits distinct signals corresponding to each unique proton in its molecular structure. The analysis was conducted in deuterated dimethyl sulfoxide (DMSO-d6), and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 1H NMR Spectral Data for **1H-Indole-2-Carboxylic Acid** in DMSO-d6



Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
СООН	~13.0	Broad Singlet	-
H1 (N-H)	~11.8	Broad Singlet	-
H4	7.67	Doublet (d)	7.6
H7	7.48	Doublet (d)	8.1
H5	7.26	Triplet (t)	8.1
H3	7.14	Singlet (s)	-
H6	7.08	Triplet (t)	7.6

Note: Data is compiled from publicly available spectral databases.[1] The specific chemical shifts and coupling constants can vary slightly depending on the experimental conditions such as solvent, concentration, and instrument frequency.

The downfield shifts for the carboxylic acid and N-H protons are characteristic and are due to their acidic nature and participation in hydrogen bonding with the DMSO solvent. The protons on the benzene ring (H4, H5, H6, H7) appear in the aromatic region (7.0-7.7 ppm), with multiplicities consistent with ortho- and meta-couplings. The H3 proton on the pyrrole ring appears as a singlet, as it has no adjacent proton neighbors.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-resolution 1H NMR spectrum of **1H-indole-2-carboxylic acid**.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials and Equipment:

- 1H-Indole-2-carboxylic acid sample
- Deuterated solvent (e.g., DMSO-d6, 99.8% D)



- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- · Volumetric flasks and pipettes
- Vortex mixer
- Filtration apparatus (e.g., pipette with glass wool)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of 1H-indole-2-carboxylic acid.
 - Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.[1]
 - Ensure complete dissolution by gentle agitation or using a vortex mixer. The solubility may be enhanced by slight warming if necessary.
- · Sample Filtration:
 - To remove any particulate matter that could degrade spectral quality, filter the solution. A
 common method is to pass the solution through a small plug of glass wool packed into a
 Pasteur pipette directly into a clean 5 mm NMR tube.[2]
- NMR Tube Loading:
 - Transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely and label it clearly.
- Spectrometer Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the field on the deuterium signal of the DMSO-d6 solvent.

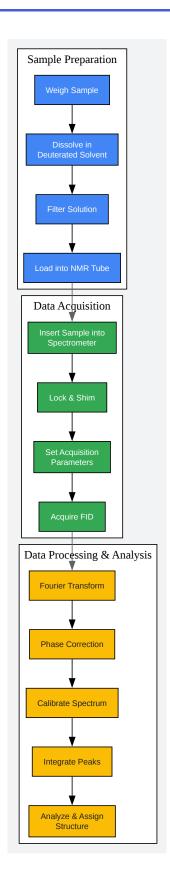


- Shim the magnetic field to achieve a high level of homogeneity, which is critical for obtaining sharp, well-resolved peaks.
- Set the appropriate acquisition parameters, including:
 - Pulse angle (e.g., 30-90 degrees)
 - Acquisition time (typically 2-4 seconds)
 - Relaxation delay (e.g., 1-5 seconds)
 - Number of scans (NS), typically 8, 16, or 32 for sufficient signal-to-noise ratio.
- Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into the frequencydomain spectrum.
 - Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d6 to its known value (δ ~2.50 ppm).
 - Integrate the signals to determine the relative ratios of the protons.
 - Analyze the peak multiplicities and coupling constants to confirm proton assignments.

Visualization of Experimental Workflow

The logical flow of the NMR experiment, from initial sample handling to final data analysis, is depicted in the following diagram.





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Caption: Workflow for a typical 1H NMR experiment.



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References

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